1,2-Dibromo-4,4-dimethylpentane
CAS No.: 6300-00-1
Cat. No.: VC19745938
Molecular Formula: C7H14Br2
Molecular Weight: 257.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6300-00-1 |
|---|---|
| Molecular Formula | C7H14Br2 |
| Molecular Weight | 257.99 g/mol |
| IUPAC Name | 1,2-dibromo-4,4-dimethylpentane |
| Standard InChI | InChI=1S/C7H14Br2/c1-7(2,3)4-6(9)5-8/h6H,4-5H2,1-3H3 |
| Standard InChI Key | WFQMMFFMGBXAOE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CC(CBr)Br |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named 1,2-dibromo-4,4-dimethylpentane according to IUPAC nomenclature rules . Alternative designations include NSC 4612 (National Service Center identifier) and DTXSID30277884 (EPA DSSTox identifier) . Its CAS Registry Number, 6300-00-1, is widely used for regulatory and commercial identification.
Molecular Formula and Weight
The molecular formula reflects seven carbon atoms, fourteen hydrogen atoms, and two bromine atoms. The molecular weight, calculated as 257.99 g/mol , aligns with experimental measurements from mass spectrometry .
Table 1: Key Identifiers of 1,2-Dibromo-4,4-dimethylpentane
| Property | Value | Source |
|---|---|---|
| CAS Number | 6300-00-1 | |
| Molecular Formula | ||
| Molecular Weight | 257.99 g/mol | |
| IUPAC Name | 1,2-dibromo-4,4-dimethylpentane | |
| SMILES | CC(C)(C)CC(CBr)Br |
Structural Characteristics and Computational Properties
Molecular Geometry
The compound’s 2D structure features a pentane chain substituted with two bromine atoms at the first and second carbons and two methyl groups at the fourth carbon . The SMILES notation CC(C)(C)CC(CBr)Br confirms this arrangement .
Computed Physicochemical Properties
PubChem’s computational models provide critical insights into the compound’s behavior:
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA (Partition Coefficient) | 3.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 9 |
The XLogP3-AA value of 3.9 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over water . The absence of hydrogen bond donors or acceptors aligns with its classification as a nonpolar hydrocarbon.
Synthesis and Industrial Production
Synthetic Routes
While detailed mechanistic studies are sparse, LookChem identifies six literature articles outlining synthetic pathways for 1,2-dibromo-4,4-dimethylpentane . The most feasible method involves:
-
Bromination of 4,4-dimethyl-1-pentene using or under controlled conditions.
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Radical-initiated bromination of the corresponding alkane precursor .
Yield Optimization
Industrial-scale production prioritizes reactions with >80% yield, though specific yields remain proprietary . The use of catalysts like may enhance selectivity for the 1,2-dibromo product.
Applications in Organic Chemistry
Alkylation and Elimination Reactions
The compound’s bromine atoms serve as leaving groups, enabling participation in nucleophilic substitution (SN2) and elimination (E2) reactions. For example:
Such reactivity is exploited in synthesizing complex hydrocarbons and polymers.
Cross-Coupling Reactions
In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the dibromo compound may act as a di-electrophile, though this application remains theoretical due to limited experimental data.
| Aspect | Recommendation |
|---|---|
| Storage | Cool, dry, well-ventilated area away from oxidizers |
| Personal Protection | Gloves, goggles, and respirators |
| First Aid | Flush eyes/skin with water; seek medical help |
Environmental Impact
No ecotoxicity data is publicly available, though brominated alkanes are generally persistent in aquatic systems. Proper disposal via incineration is advised .
Comparative Analysis with Analogous Compounds
1,2-Dibromo-1,2-diphenylethane (CAS 13440-24-9)
Unlike 1,2-dibromo-4,4-dimethylpentane, this aromatic analog (MW 340.06 g/mol) exhibits higher polarity due to phenyl groups, enabling applications in electrochemistry .
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